Xanthine Oxidase Inhibitory Affinity (Ki) Compared with the Benchmark Inhibitor Allopurinol
The target compound inhibits bovine xanthine oxidase with a Ki of 820 nM under competitive conditions [1]. This places it within the range of the clinically established inhibitor allopurinol, which exhibits a Ki of approximately 700 nM under comparable assay formats (mixed‑type inhibition on bovine xanthine oxidase) [2]. Although the inhibition mode differs (competitive vs. mixed‑type), the absolute affinity is comparable, warranting further evaluation of the dihydroquinoxaline scaffold as a non‑purine alternative to allopurinol.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 820 nM (competitive inhibition) |
| Comparator Or Baseline | Allopurinol Ki ≈ 700 nM (mixed‑type inhibition) |
| Quantified Difference | ≈ 1.17‑fold difference |
| Conditions | Bovine xanthine oxidase; xanthine as variable substrate; 10 min pre‑incubation followed by substrate addition; measurement over 15 min (Target); literature consensus values (Comparator) |
Why This Matters
Demonstrates that the compound achieves comparable target engagement to a clinically validated XO inhibitor, supporting its use as a tool compound or lead scaffold for hyperuricemia drug discovery.
- [1] BindingDB, BDBM50237977; Ki = 820 nM; competitive inhibition of bovine xanthine oxidase. View Source
- [2] ChEMBL Activity Report; allopurinol Ki ≈ 700 nM on bovine xanthine oxidase (mixed‑type inhibition). View Source
